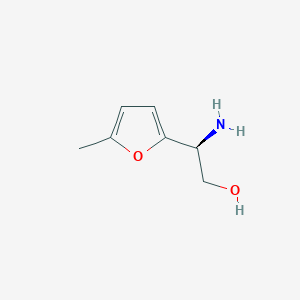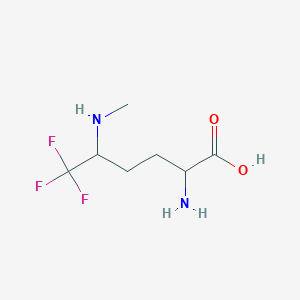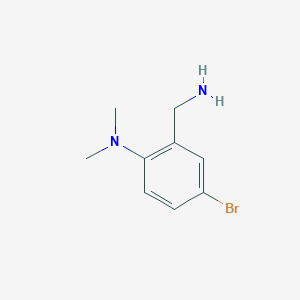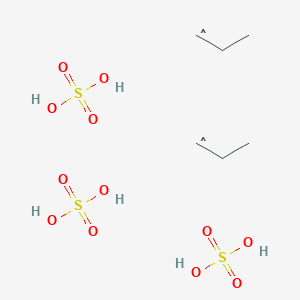![molecular formula C24H21NO2S B13145833 1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 90571-15-6](/img/structure/B13145833.png)
1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is a complex organic compound characterized by its anthracene-9,10-dione core structure
Métodos De Preparación
The synthesis of 1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene-9,10-dione Core: This step involves the oxidation of anthracene to form anthracene-9,10-dione.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the anthracene-9,10-dione.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the amino-anthracene-9,10-dione with 4-(tert-butyl)phenyl thiol under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.
Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism by which 1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets through various pathways:
Binding to Biological Molecules: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function and activity.
Electron Transfer: Its anthracene-9,10-dione core can participate in electron transfer reactions, influencing redox processes in biological systems.
Fluorescence: The compound’s structure allows it to exhibit fluorescence, which can be utilized in imaging and diagnostic applications.
Comparación Con Compuestos Similares
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione can be compared with similar compounds such as:
1-Amino-9,10-anthraquinone: Lacks the thioether linkage and tert-butyl group, resulting in different chemical properties and applications.
4-(tert-butyl)phenyl thiol: Contains the thioether linkage but lacks the anthracene-9,10-dione core, leading to different reactivity and uses.
Anthracene-9,10-dione: The parent compound without the amino and thioether groups, used primarily as an intermediate in organic synthesis.
Propiedades
Número CAS |
90571-15-6 |
|---|---|
Fórmula molecular |
C24H21NO2S |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
1-amino-4-(4-tert-butylphenyl)sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO2S/c1-24(2,3)14-8-10-15(11-9-14)28-19-13-12-18(25)20-21(19)23(27)17-7-5-4-6-16(17)22(20)26/h4-13H,25H2,1-3H3 |
Clave InChI |
FDFLIJGDIKXPSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


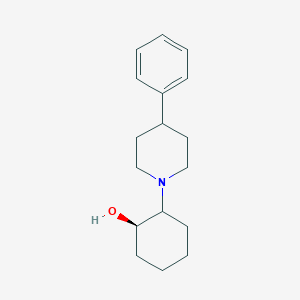
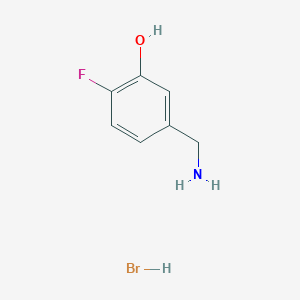
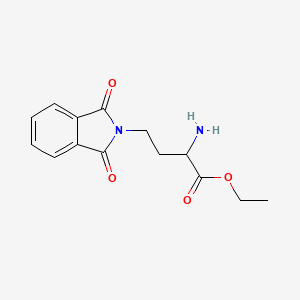

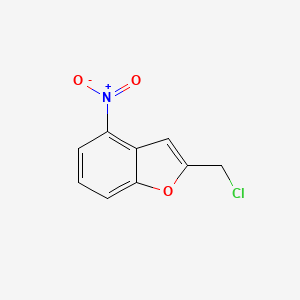
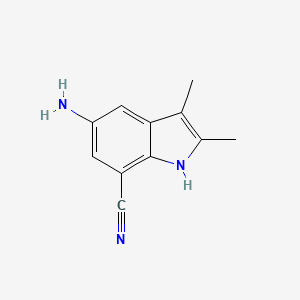

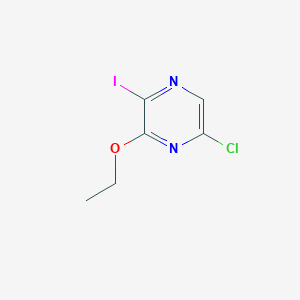
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
